2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine
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Overview
Description
2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C16H21N5O3S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.13651072 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds with structural features related to imidazo[1,2-a]pyrimidines have been explored for their antimicrobial properties. For instance, heterocyclic compounds containing pyrimidine derivatives have shown significant antimicrobial activity when incorporated into polyurethane varnish formulations and printing ink pastes. These findings indicate potential applications in surface coatings and inks to inhibit microbial growth, enhancing the durability and safety of coated surfaces and printed materials (El‐Wahab et al., 2015).
Synthetic Chemistry and Drug Development
Imidazo[1,2-a]pyrimidine and its derivatives have garnered attention in synthetic chemistry for their versatility in forming various chemosynthetic methodologies, such as multicomponent reactions, condensation reactions, and intramolecular cyclizations. These synthetic approaches facilitate the construction of privileged scaffolds for drug development, demonstrating the compound's significance in medicinal chemistry (Goel et al., 2015).
Potential in Drug Resistance and Metabolism Studies
Research into the modification of imidazo[1,2-a]pyrimidines to reduce metabolism mediated by aldehyde oxidase (AO) highlights the importance of structural modifications in enhancing drug efficacy and stability. Such studies are crucial for developing therapeutic agents with improved bioavailability and reduced side effects, illustrating the compound's relevance in addressing drug resistance and metabolism issues (Linton et al., 2011).
Broad Therapeutic Potential
The imidazo[1,2-a]pyrimidine scaffold is identified as a "drug prejudice" structure due to its wide range of applications in medicinal chemistry. It has been explored for anticancer, antimycobacterial, antileishmanial, anticonvulsant, and antimicrobial activities, among others. This broad therapeutic potential underscores the scaffold's significance in the development of new therapeutic agents and drug-like chemical libraries (Deep et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyrimidin-3-yl)-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-11-14(20-7-3-6-17-16(20)18-11)15(22)21-9-12-4-5-13(21)10-19(8-12)25(2,23)24/h3,6-7,12-13H,4-5,8-10H2,1-2H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWWKCAMQHQRQY-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)N3CC4CCC3CN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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